6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ol
Overview
Description
6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ol is a heterocyclic compound that belongs to the class of pyrazolopyridines. These compounds are known for their diverse biological and pharmacological properties, making them attractive targets in organic synthesis and medicinal chemistry .
Mechanism of Action
Target of Action
The primary target of 6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ol is the receptor tyrosine kinase mesenchymal epithelial transition factor (MET) . MET plays a crucial role in several cellular processes relevant to cancer, including cell proliferation, cell migration, and invasive growth . Deregulation of the MET pathway can lead to tumorigenesis and metastasis .
Mode of Action
This compound interacts with MET by inhibiting its kinase activity . This inhibition results in significant reduction of MET phosphorylation in cells . The compound demonstrates nanomolar inhibition of MET kinase activity .
Biochemical Pathways
The compound affects the MET/HGF pathway, which is implicated in several cellular processes relevant to cancer . By inhibiting MET, the compound disrupts this pathway, potentially leading to reduced tumorigenesis and metastasis .
Pharmacokinetics
The compound demonstrates desirable preclinical pharmacokinetics
Result of Action
The result of the compound’s action is robust tumor growth inhibition in a MET-dependent mouse efficacy model . This suggests that the compound could potentially be used as a therapeutic agent in cancers where the MET pathway is deregulated .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ol typically involves the cyclization of 2,6-dichloro-4-methylnicotinonitrile with 3-methyl-5-aminopyrazole under specific conditions . The reaction is carried out in methanol or DMF (dimethylformamide) with the presence of Meldrum’s acid and ketones . The resulting product is then purified using techniques such as column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar cyclization reactions. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, often using halogenated derivatives as intermediates.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, DMF, dichloromethane
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ol has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridines: These compounds share a similar core structure and exhibit comparable biological activities.
Imidazole-containing compounds: Known for their broad range of chemical and biological properties.
Quinolinyl-pyrazoles: These compounds have similar pharmacological profiles and are used in related research applications.
Uniqueness
6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit glycogen synthase kinase-3 and other enzymes sets it apart from other similar compounds .
Properties
IUPAC Name |
6-(1-methylpyrazol-4-yl)pyridin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-12-6-7(4-11-12)9-3-2-8(13)5-10-9/h2-6,13H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQOUVIPOPNTKQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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